2-methoxy-5-(1H-tetrazol-5-yl)benzene-1,3-diamine
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Overview
Description
2-methoxy-5-(1H-tetrazol-5-yl)benzene-1,3-diamine is an organic compound that features both a methoxy group and a tetrazole ring attached to a benzene ring with two amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-(1H-tetrazol-5-yl)benzene-1,3-diamine typically involves the following steps:
Nitration of 2-methoxyaniline: The starting material, 2-methoxyaniline, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group at the desired position on the benzene ring.
Reduction of Nitro Group: The nitro group is then reduced to an amine group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Tetrazole Formation: The amine group is converted to a tetrazole ring through a cyclization reaction with sodium azide and a suitable catalyst, often under reflux conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control would be essential to maintain the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.
Reduction: The tetrazole ring can undergo reduction to form an amine group under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Iron powder, sodium borohydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products
Oxidation: 2-hydroxy-5-(1H-tetrazol-5-yl)benzene-1,3-diamine.
Reduction: 2-methoxy-5-(1H-tetrazol-5-yl)benzene-1,3-diamine with modified functional groups depending on the reaction conditions.
Scientific Research Applications
Chemistry
In chemistry, 2-methoxy-5-(1H-tetrazol-5-yl)benzene-1,3-diamine is used as a building block for the synthesis of more complex molecules. Its tetrazole ring is particularly valuable for creating stable, nitrogen-rich compounds.
Biology and Medicine
This compound has potential applications in medicinal chemistry due to its ability to interact with biological molecules. The tetrazole ring can mimic the carboxylate group in biological systems, making it useful in the design of enzyme inhibitors and receptor antagonists.
Industry
In the industrial sector, this compound can be used in the development of new materials with enhanced thermal stability and resistance to degradation. Its unique structure allows for the creation of polymers and other materials with specific desired properties.
Mechanism of Action
The mechanism by which 2-methoxy-5-(1H-tetrazol-5-yl)benzene-1,3-diamine exerts its effects is largely dependent on its interaction with molecular targets. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-5-(1H-tetrazol-5-yl)aniline: Similar structure but lacks the second amine group.
5-(1H-tetrazol-5-yl)-2-nitroaniline: Contains a nitro group instead of a methoxy group.
2-methoxy-5-(1H-tetrazol-5-yl)phenol: Contains a hydroxyl group instead of an amine group.
Uniqueness
2-methoxy-5-(1H-tetrazol-5-yl)benzene-1,3-diamine is unique due to the presence of both methoxy and tetrazole groups along with two amine groups, which provide a versatile platform for further chemical modifications. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-methoxy-5-(2H-tetrazol-5-yl)benzene-1,3-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N6O/c1-15-7-5(9)2-4(3-6(7)10)8-11-13-14-12-8/h2-3H,9-10H2,1H3,(H,11,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWUFZHBWQWXVCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1N)C2=NNN=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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